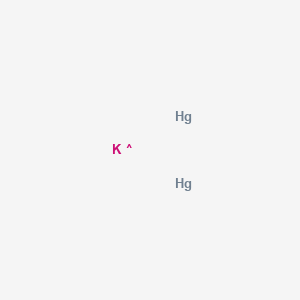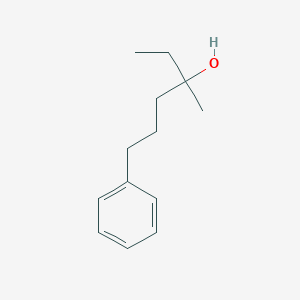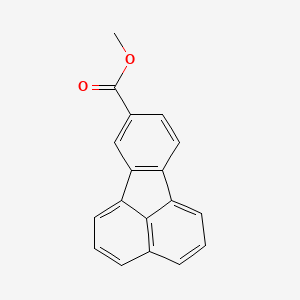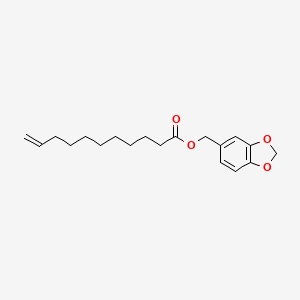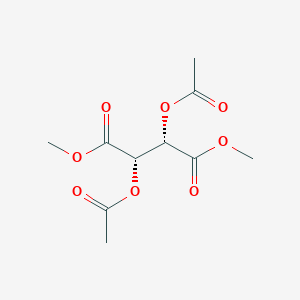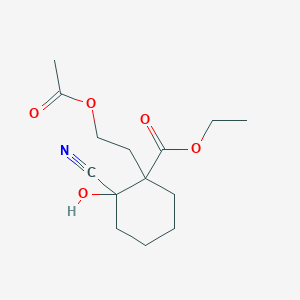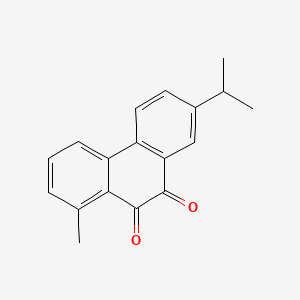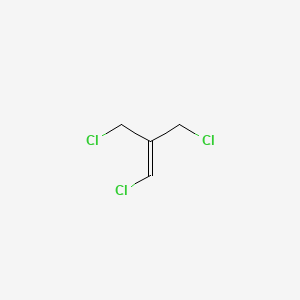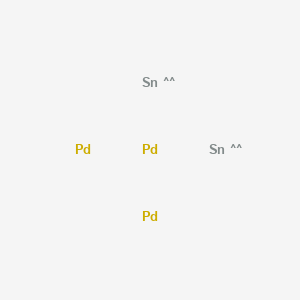
CID 71354689
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71354689 is a chemical compound with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its potential in various chemical reactions and its effectiveness in specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 71354689 involves multiple steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield while maintaining high purity levels. Common methods include batch processing and continuous flow techniques, which allow for efficient production and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: CID 71354689 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Wissenschaftliche Forschungsanwendungen
CID 71354689 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it plays a role in studying cellular processes and biochemical pathways. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of CID 71354689 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways can vary depending on the application and the specific properties of the compound.
Eigenschaften
Molekularformel |
Pd3Sn2 |
|---|---|
Molekulargewicht |
556.7 g/mol |
InChI |
InChI=1S/3Pd.2Sn |
InChI-Schlüssel |
GQHOHPVNHIIWKQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Pd].[Sn].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


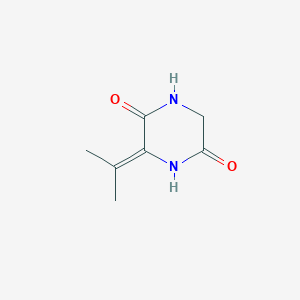
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)



